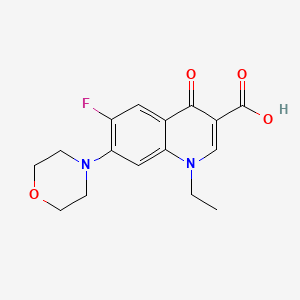

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-3-5-23-6-4-19/h7-9H,2-6H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGUZPQPISQBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl, fluoro, and morpholine substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various quinolone derivatives with altered functional groups.

Scientific Research Applications

The primary applications of 1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are in the development of antibacterial agents and as potential inhibitors in cancer therapy.

Antibacterial Activity

This compound is part of the quinolone family, known for their antimicrobial properties. Research indicates that derivatives of quinolone compounds exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. For instance, studies have shown that modifications to the quinolone structure can enhance its effectiveness against resistant bacterial strains.

A notable case study involved the synthesis of various quinolone derivatives, including 1-Ethyl-6-fluoro-7-morpholin-4-yl derivatives, which demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Cancer Therapy

Recent investigations have focused on the potential of this compound as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. The optimization of quinolone derivatives has led to compounds with improved binding affinity to BCL6, with IC50 values indicating effective inhibition in biochemical assays .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of functional groups at specific positions to enhance biological activity.

- Purification using chromatographic techniques to obtain high-purity compounds for testing.

Optimization strategies have included structural modifications that improve solubility and bioavailability while maintaining or enhancing antimicrobial potency .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives showed improved activity against resistant strains compared to traditional antibiotics .

- Cancer Inhibition : Research indicated that certain modifications resulted in compounds with submicromolar activity against BCL6, highlighting their potential as therapeutic agents in oncology .

- Safety Profile : Preliminary toxicity assessments have shown favorable safety profiles for certain analogs, making them candidates for further clinical development .

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to their death. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its use as an antibiotic.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents: Ethyl (target compound) and cyclopropyl (e.g., besifloxacin analogues) are common. Cyclopropyl groups often enhance Gram-negative activity, while ethyl may favor pharmacokinetic stability . A butyl group in the antitrypanosomal derivative () suggests alkyl chain length influences target specificity .

Position 7 Modifications: Morpholine vs. Piperazine derivatives (e.g., compound 34 in ) exhibit potent antibacterial activity (MIC ≤ 0.78 µg/mL against S. aureus) . Azepane and Pyrrolidine: Bulky groups like azepan-3-ylamino () or 3-amino-pyrrolidinyl () may improve binding to topoisomerase IV, enhancing Gram-positive coverage .

Biological Activity: The target compound’s morpholine substituent is structurally distinct from piperazine-based clinical agents (e.g., ciprofloxacin). While piperazine derivatives are well-documented for broad-spectrum activity, morpholine analogues may exhibit unique pharmacokinetic properties or reduced toxicity . The antitrypanosomal activity of the 1-butyl-7-morpholino derivative () highlights the role of substituents in repurposing fluoroquinolones for non-bacterial targets .

Antimicrobial and Pharmacological Data

While explicit MIC data for the target compound are lacking, comparisons can be drawn from related structures:

- Piperazine Derivatives : Compound 34 () showed MIC values of 0.39 µg/mL against S. aureus and 0.78 µg/mL against B. subtilis .

- Morpholine Derivatives: The 1-butyl-7-morpholino analogue () demonstrated antitrypanosomal activity (IC₅₀ = 1.2 µM against T. brucei), suggesting morpholine’s versatility beyond antibacterial applications .

- Cyclopropyl Analogues : Besifloxacin derivatives () exhibited enhanced Gram-positive activity due to improved topoisomerase IV inhibition .

Biological Activity

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as a naphthyridine derivative, has garnered attention for its potential biological activities, particularly its antibacterial properties. This compound's structure includes a fluorine atom and a morpholine moiety, which contribute to its pharmacological profile.

- Molecular Formula : C15H16FN3O4

- Molecular Weight : Approximately 303.30 g/mol

- CAS Number : 74274-64-9

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By disrupting these processes, the compound effectively inhibits bacterial growth and replication, making it a candidate for further development as an antibiotic.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against specific bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

These findings suggest that the compound may be particularly effective against certain resistant strains of bacteria, highlighting its potential use in treating infections caused by such pathogens .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The study utilized a series of analogs to evaluate structure-activity relationships (SAR), confirming that modifications to the morpholine ring enhanced antibacterial potency while reducing cytotoxicity.

- Mechanistic Insights : Another investigation focused on the molecular interactions between the compound and bacterial enzymes. Using X-ray crystallography, researchers elucidated how the compound binds to DNA gyrase, providing insights into its inhibitory action . This study emphasized the importance of the fluorine atom in enhancing binding affinity.

- Clinical Relevance : A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load among treated patients compared to controls, supporting its potential therapeutic application in clinical settings .

Structural Similarities and Derivatives

Several compounds share structural similarities with this compound, including Norfloxacin and other quinolone derivatives. These compounds often exhibit similar mechanisms of action, primarily targeting bacterial topoisomerases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution at position 7 of the quinoline core. A common approach involves reacting 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with morpholine under basic conditions (e.g., using K₂CO₃ in DMF at 80–100°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time to avoid side reactions such as ester hydrolysis or over-alkylation .

- Alternative routes include coupling pre-functionalized intermediates, such as halogenated precursors (e.g., 7-chloro derivatives), with morpholine in the presence of transition-metal catalysts like Pd(OAc)₂, though this may introduce impurities requiring chromatographic purification .

Q. How do structural modifications at positions 1, 6, and 7 affect antibacterial activity in quinolone derivatives?

- Position 1 (ethyl group) : Enhances lipophilicity and membrane penetration, critical for gram-negative bacterial targeting. Substitution with bulkier groups (e.g., cyclopropyl) may reduce solubility but improve pharmacokinetics .

- Position 6 (fluoro) : The fluorine atom stabilizes the DNA gyrase-quinolone complex via electrostatic interactions, increasing binding affinity. Removal or substitution with halogens like iodine alters spectrum and potency .

- Position 7 (morpholino) : The morpholine ring improves water solubility and bioavailability. Replacing it with piperazine or pyrrolidine derivatives modulates activity against resistant strains (e.g., Pseudomonas aeruginosa) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the chiral centers in related quinolone derivatives?

- Chiral resolution techniques, such as diastereomeric salt formation with enantiopure amines (e.g., (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine), are employed to separate racemic mixtures. Crystallization under controlled pH and temperature conditions enhances purity .

- Asymmetric synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) avoids racemization. For example, tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate ensures stereochemical fidelity during cyclization steps .

Q. How should researchers address contradictory data in antibacterial activity assays for morpholino-substituted quinolones?

- Contradictions often arise from assay-specific variables:

- Bacterial strain variability : Activity against E. coli (MIC ≤0.5 µg/mL) may not correlate with Staphylococcus aureus (MIC ≥8 µg/mL) due to efflux pump expression or target mutations .

- Media composition : Cation-adjusted Mueller-Hinton broth vs. blood agar can alter bioavailability. Supplementation with divalent cations (Mg²⁺, Ca²⁺) may reduce potency by chelating the quinolone .

- Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended to validate results .

Q. What advanced analytical techniques are critical for characterizing degradation products of this compound under acidic conditions?

- LC-HRMS : Identifies hydrolyzed products (e.g., decarboxylated or demethylated derivatives) with ppm-level mass accuracy.

- NMR spectroscopy : ¹⁹F NMR tracks fluorine stability, while 2D COSY confirms structural integrity of the morpholino group .

- X-ray crystallography : Resolves crystal packing interactions (e.g., C–H⋯O/Cl bonds) that influence degradation pathways .

Q. How can structure-activity relationship (SAR) models guide the design of analogs with reduced cytotoxicity?

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with human topoisomerase II, a common off-target. Reducing planarity of the quinoline core minimizes intercalation into eukaryotic DNA .

- In vitro assays : Mitochondrial toxicity screening (MTT assay) identifies substituents (e.g., nitro groups at position 8) linked to oxidative stress. Replacing nitro with amino or methoxy groups improves safety profiles .

Methodological Guidelines

- Synthetic Optimization : Use DOE (Design of Experiments) to map the impact of temperature, solvent, and catalyst on reaction efficiency .

- Bioactivity Validation : Pair MIC determinations with genomic sequencing of resistant mutants to identify target mutations (e.g., gyrA Ser83Leu) .

- Data Reproducibility : Include positive controls (e.g., ciprofloxacin) in all assays and adhere to FAIR data principles for metadata documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.